N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-(2-methylphenoxy)acetohydrazide
N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-(2-methylphenoxy)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1026801
InChI:
InChI=1S/C17H18N2O4/c1-11-5-3-4-6-16(11)23-10-17(22)19-18-12(2)14-8-7-13(20)9-15(14)21/h3-9,18,21H,10H2,1-2H3,(H,19,22)/b14-12+
SMILES:
CC1=CC=CC=C1OCC(=O)NNC(=C2C=CC(=O)C=C2O)C
Molecular Formula:
C17H18N2O4
Molecular Weight:
314.34 g/mol
N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-(2-methylphenoxy)acetohydrazide
CAS No.:
Cat. No.: VC1026801
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O4 |
|---|---|
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | N//'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-(2-methylphenoxy)acetohydrazide |
| Standard InChI | InChI=1S/C17H18N2O4/c1-11-5-3-4-6-16(11)23-10-17(22)19-18-12(2)14-8-7-13(20)9-15(14)21/h3-9,18,21H,10H2,1-2H3,(H,19,22)/b14-12+ |
| Standard InChI Key | LHXOEWSUUMZXJF-WYMLVPIESA-N |
| Isomeric SMILES | CC1=CC=CC=C1OCC(=O)NN/C(=C/2\C=CC(=O)C=C2O)/C |
| SMILES | CC1=CC=CC=C1OCC(=O)NNC(=C2C=CC(=O)C=C2O)C |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NNC(=C2C=CC(=O)C=C2O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator